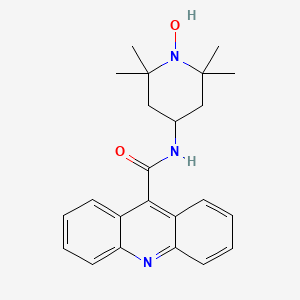

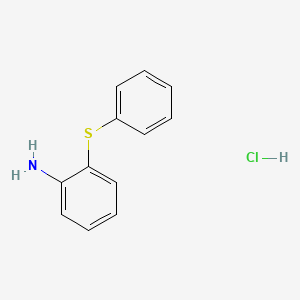

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide

概要

説明

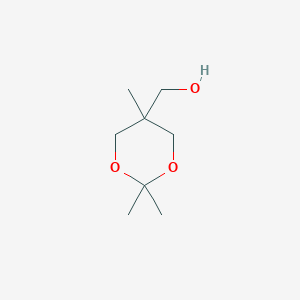

“1-Hydroxy-2,2,6,6-tetramethylpiperidine” is an organic compound with the formula C5H6Me4NOH (Me = CH3). It’s a white solid and is classified as a hydroxylamine . The compound has attracted interest as the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) .

Molecular Structure Analysis

The molecular structure of “1-Hydroxy-2,2,6,6-tetramethylpiperidine” is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

TEMPO is commonly used as an oxidizing agent in organic synthesis . It’s used as a catalyst and chemical oxidant by virtue of being a stable aminoxyl radical .Physical And Chemical Properties Analysis

“1-Hydroxy-2,2,6,6-tetramethylpiperidine” is a white solid with a melting point of 39–40 °C . The molecular weight of “4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl” is 172.248 g·mol−1 .科学的研究の応用

Radical Scavenging and Antioxidant Properties

The compound’s structure suggests potential as a radical scavenger due to its similarity to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a well-known antioxidant . Its applications could extend to preventing oxidative stress in biological systems, which is a key factor in aging and many diseases.

Polymerization Inhibition

Given the compound’s relation to hydroxylamines, it may serve as an inhibitor in polymerization processes . This application is crucial in the manufacturing of plastics and resins, where controlled polymerization is necessary to achieve desired material properties.

Light Stabilization in Plastics

Structural analogs of this compound are used in hindered amine light stabilizers (HALS), which protect plastics from degradation caused by exposure to light . The compound could be investigated for enhancing the lifespan of plastic materials.

Catalysis in Organic Synthesis

The compound’s framework, related to TEMPO, suggests utility in catalyzing various organic reactions, such as the oxidation of alcohols under aerobic conditions . This could be particularly useful in green chemistry applications where environmentally friendly catalysts are sought.

Inhibition of RNA-Dependent RNA Polymerase

Compounds similar to DTXSID70376320 have been explored as inhibitors of RNA-dependent RNA polymerase, which is a promising target for antiviral drugs, including those against SARS-CoV-2 . Research in this area could contribute to the development of new therapies for viral infections.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15,28H,13-14H2,1-4H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYSUZWFZJDIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376320 | |

| Record name | N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216393-51-0 | |

| Record name | N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597045.png)